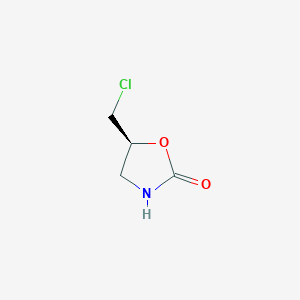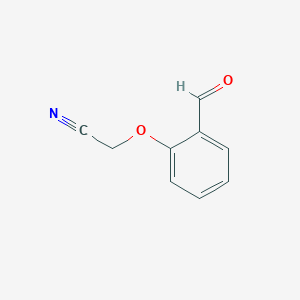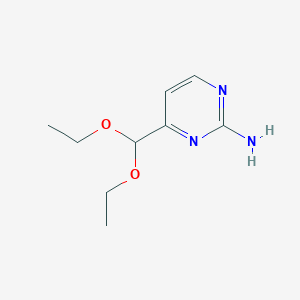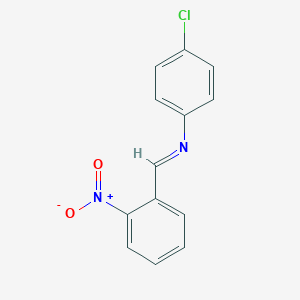
N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine
Descripción general
Descripción
N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine, also known as CNMI, is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields of science. The compound is a yellow crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and acetone. The molecular formula of CNMI is C13H8ClN3O2, and it has a molecular weight of 279.68 g/mol.
Aplicaciones Científicas De Investigación
Crystal Structures and Molecular Interactions
- N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine and related compounds exhibit significant molecular twisting and crystal packing determined by weak intermolecular interactions such as hydrogen bonds and π–π interactions. This finding is essential for understanding the structural properties of such compounds (Skrzypiec et al., 2012).
Chemosensor Activity
- Certain derivatives of N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine demonstrate chemosensor activity for lanthanide cations and various anions, showcasing their potential in sensing applications (Tolpygin et al., 2017).
Role in Cyclopentadienone Ion Formation
- The compound plays a role in the formation of cyclopentadienone ions through internal oxidation processes, highlighting its significance in organic reaction mechanisms (Maquestiau et al., 1989).
Schiff Bases with Organic Fluorine
- Schiff bases similar to N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine, especially those with organic fluorine, have been explored for their crystal structures, molecular interactions, and potential antibacterial activity (Al-Mutairi et al., 2020).
Antimicrobial Properties
- Related Schiff bases show promising antimicrobial properties, offering potential applications in the development of new antibacterial agents (Al-Noor et al., 2014).
Experimental and Theoretical Analysis of Schiff Base Ligands
- Schiff base ligands analogous to N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine have been analyzed both experimentally and theoretically, providing insights into their chemical properties and potential applications (Uluçam & Yenturk, 2019).
Solvent-Free Synthesis and Antibacterial Studies
- The solvent-free synthesis of similar Schiff bases has been explored, demonstrating moderate antibacterial activities and providing an environmentally friendly approach to compound synthesis (Yusuf et al., 2020).
Synthesis, Characterization, and Application in Transfer Hydrogenation
- Related Schiff bases have been synthesized and characterized for their application in transfer hydrogenation of aryl ketones, showcasing their potential in catalysis (Ramos et al., 2019).
Anti-Microbial and Anti-Mutagenic Activities
- Some Schiff bases exhibit significant anti-microbial and anti-mutagenic activities, suggesting their potential use in pharmaceutical industries (Ceker et al., 2019).
Anti-Inflammatory and Antibacterial Agents
- Novel derivatives have been synthesized showing potential as anti-inflammatory and antibacterial agents, highlighting the versatility of such compounds in medicinal chemistry (Ravula et al., 2016).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16(17)18/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLMYVAOOXRLEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901240151 | |
| Record name | 4-Chloro-N-[(2-nitrophenyl)methylene]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901240151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine | |
CAS RN |
17064-76-5 | |
| Record name | 4-Chloro-N-[(2-nitrophenyl)methylene]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17064-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-N-[(2-nitrophenyl)methylene]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901240151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride](/img/structure/B177658.png)

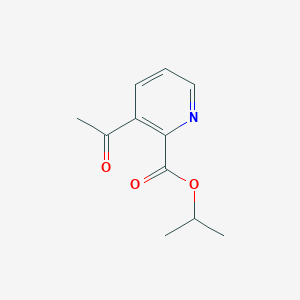


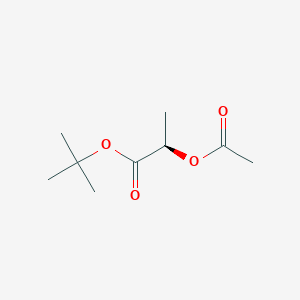

![2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B177674.png)

